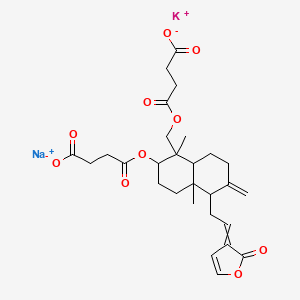

Dehydroandrographolide succinate potassium sodium salt

Beschreibung

Dehydroandrographolide succinate potassium sodium salt is a derivative of andrographolide, a diterpene lactone compound extracted from the plant Andrographis paniculata (Burm. f) Nees. This compound is known for its potent immunostimulatory, anti-infective, and anti-inflammatory properties, making it highly effective in treating viral pneumonia and viral upper respiratory tract infections .

Eigenschaften

IUPAC Name |

potassium;sodium;4-[[2-(3-carboxylatopropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O10.K.Na/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;;/h5,13,15,19-21H,1,4,6-12,14,16H2,2-3H3,(H,29,30)(H,31,32);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXSMTFMRXUGGI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-].[Na+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34KNaO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of dehydroandrographolide succinate potassium sodium salt involves dissolving dehydroandrographolide succinate and then subjecting it to a salt-forming reaction with sodium carbonate and potassium carbonate. The resulting solution is filtered to obtain the potassium sodium dehydroandrographolide succinate liquid, which is then crystallized using an organic solvent .

Industrial Production Methods: Industrial production methods follow similar steps but on a larger scale, ensuring the compound’s stability and purity. The process involves precise control of reaction conditions and purification steps to meet clinical requirements .

Analyse Chemischer Reaktionen

Types of Reactions: Dehydroandrographolide succinate potassium sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Dehydroandrographolide succinate potassium sodium salt has a wide range of scientific research applications:

Chemistry: Used as a reference material and primary metabolite in the isolation of other bioactive compounds.

Biology: Studied for its immunostimulatory effects and potential to enhance immune responses.

Medicine: Widely used in the treatment of viral pneumonia and viral upper respiratory tract infections due to its potent anti-inflammatory and anti-infective properties

Industry: Utilized in the development of new therapeutic agents and formulations for clinical use.

Wirkmechanismus

The mechanism of action of dehydroandrographolide succinate potassium sodium salt involves the suppression of NF-κB activation and the enhancement of oxidative stress induced by viral infections. This compound directly interacts with viral particles, inhibiting their replication and reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

- Andrographolide

- Potassium dehydroandrographolide succinate

- Sodium dehydroandrographolide succinate

Comparison: Dehydroandrographolide succinate potassium sodium salt is unique due to its combined potassium and sodium salt form, which enhances its solubility and stability compared to other derivatives. This makes it more effective in clinical applications, particularly in treating viral infections .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.